molecular formula C13H16BrNO5S B12278706 (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12278706
M. Wt: 378.24 g/mol
InChI Key: FJBINWWXSXPPLU-LLVKDONJSA-N
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Description

(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromophenyl-substituted amine with a sulfonyl chloride in the presence of a base to form the oxathiazolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or sulfides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.

    4-(4-Bromophenyl)-thiazol-2-amine: A thiazole derivative with a bromophenyl group.

Uniqueness

(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the oxathiazolidine ring and the Boc protecting group. These features confer distinct chemical reactivity and biological activity compared to other bromophenyl derivatives.

Properties

Molecular Formula

C13H16BrNO5S

Molecular Weight

378.24 g/mol

IUPAC Name

tert-butyl (4S)-4-(4-bromophenyl)-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C13H16BrNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1

InChI Key

FJBINWWXSXPPLU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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